1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine
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Overview
Description
Preparation Methods
The synthesis of 1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine involves several steps. One common method includes the reaction of NH-1,2,4-triazole sodium salts with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole in the presence of sodium tert-butoxide in tert-butanol . This reaction yields N-(1,1-dioxothietan-3-yl)-1,2,4-triazoles in moderate yields (39-64%). The reaction mechanism involves the elimination of thietane 1,1-dioxide, which participates in a Michael addition with NH-1,2,4-triazoles .
Chemical Reactions Analysis
1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine involves its interaction with specific molecular targets. The thietane-1,1-dioxide ring can act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-[2-(1,1-Dioxothietan-3-yl)ethyl]guanidine can be compared with other similar compounds, such as:
N-(1,1-Dioxothietan-3-yl)-1,2,4-triazoles: These compounds share the thietane-1,1-dioxide ring but differ in their triazole substituents.
Thietane-1,1-dioxides: These compounds have similar reactivity and are used in various chemical reactions as Michael acceptors.
The uniqueness of this compound lies in its guanidine moiety, which imparts distinct chemical and biological properties compared to other thietane-1,1-dioxide derivatives .
Properties
Molecular Formula |
C6H13N3O2S |
---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-[2-(1,1-dioxothietan-3-yl)ethyl]guanidine |
InChI |
InChI=1S/C6H13N3O2S/c7-6(8)9-2-1-5-3-12(10,11)4-5/h5H,1-4H2,(H4,7,8,9) |
InChI Key |
AYRXBDJFBZOYLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)CCN=C(N)N |
Origin of Product |
United States |
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